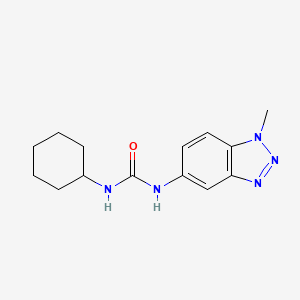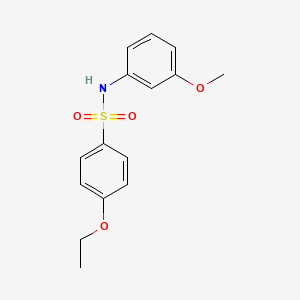![molecular formula C14H11ClN2O2S B5762599 3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, stability, reactivity with other compounds, and flammability .Applications De Recherche Scientifique
Anticancer Applications
Pyrido[2,3-d]pyrimidines, which are similar to the compound , have been extensively studied for their anticancer properties . They have shown effectiveness against various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antimicrobial Applications
These compounds have also demonstrated antimicrobial properties . This suggests potential applications in the development of new antibiotics or other antimicrobial agents.
CNS Depressive Applications
Pyrido[2,3-d]pyrimidines have shown CNS depressive effects . This suggests potential applications in the treatment of conditions related to the central nervous system.
Anticonvulsant Applications
These compounds have demonstrated anticonvulsant activities , indicating potential use in the treatment of seizure disorders.
Antipyretic Applications
Pyrido[2,3-d]pyrimidines have shown antipyretic effects , suggesting potential use in the treatment of fever.
Analgesic Applications
These compounds have demonstrated analgesic effects , indicating potential use in pain management.
Antioxidant Applications
Some synthesized compounds similar to the one have been evaluated for their antioxidant activities . They were found to strongly inhibit lipid peroxidation , suggesting potential applications in conditions related to oxidative stress.
Anti-Lipid Peroxidation Applications
The same compounds were also evaluated for their anti-lipid peroxidation activities . They showed strong inhibition of lipid peroxidation , indicating potential use in the treatment of conditions related to lipid peroxidation.
Mécanisme D'action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
Similar compounds have been found to affect a variety of signaling pathways associated with their targets .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cell lines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-4-9(15)6-10/h3-6H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZUUNZWKSWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
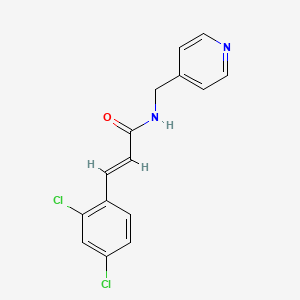

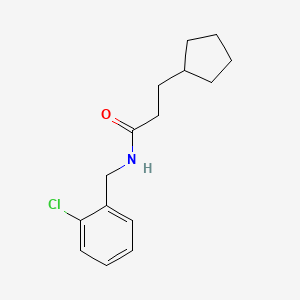

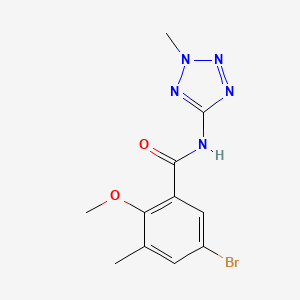
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
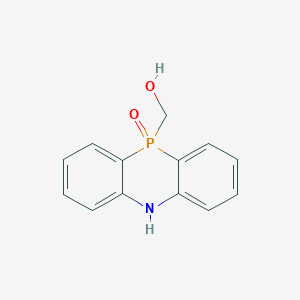
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)
